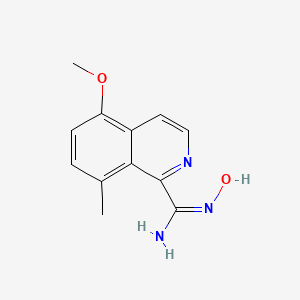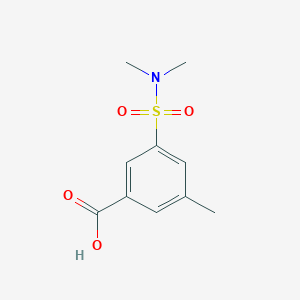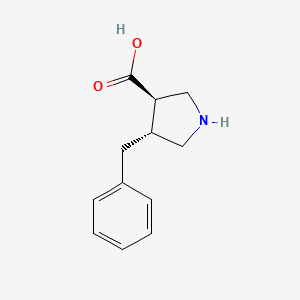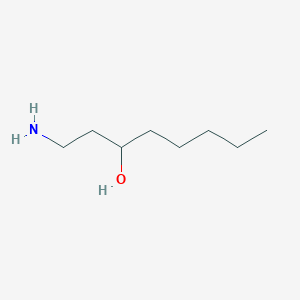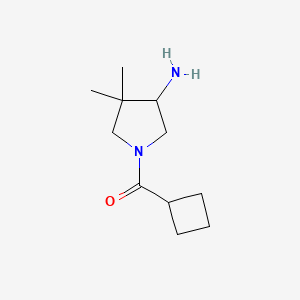
1-Cyclobutanecarbonyl-4,4-dimethylpyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclobutanecarbonyl-4,4-dimethylpyrrolidin-3-amine is a chemical compound with the molecular formula C11H20N2O and a molecular weight of 196.29 g/mol . This compound is characterized by a cyclobutanecarbonyl group attached to a 4,4-dimethylpyrrolidin-3-amine structure. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-Cyclobutanecarbonyl-4,4-dimethylpyrrolidin-3-amine involves several steps. One common synthetic route includes the reaction of cyclobutanecarbonyl chloride with 4,4-dimethylpyrrolidin-3-amine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
1-Cyclobutanecarbonyl-4,4-dimethylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
1-Cyclobutanecarbonyl-4,4-dimethylpyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Cyclobutanecarbonyl-4,4-dimethylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
1-Cyclobutanecarbonyl-4,4-dimethylpyrrolidin-3-amine can be compared with other similar compounds, such as:
1-Ethyl-4,4-dimethylpyrrolidin-3-amine: This compound has a similar pyrrolidine structure but with an ethyl group instead of a cyclobutanecarbonyl group.
Pyrrolidine derivatives: Various pyrrolidine derivatives are used in drug discovery and development due to their versatile biological activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other pyrrolidine derivatives.
Eigenschaften
Molekularformel |
C11H20N2O |
|---|---|
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
(4-amino-3,3-dimethylpyrrolidin-1-yl)-cyclobutylmethanone |
InChI |
InChI=1S/C11H20N2O/c1-11(2)7-13(6-9(11)12)10(14)8-4-3-5-8/h8-9H,3-7,12H2,1-2H3 |
InChI-Schlüssel |
VKLDPTKNZSLUBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(CC1N)C(=O)C2CCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Pyrimidin-2-yl)amino]propane-1-thiol](/img/structure/B13159288.png)

![2-[7-(Trifluoromethyl)-1-benzofuran-2-yl]ethan-1-amine](/img/structure/B13159302.png)
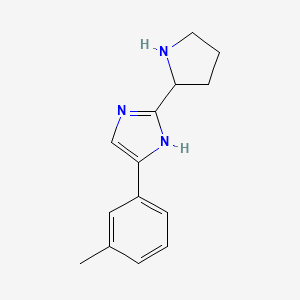
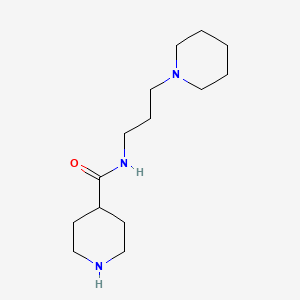
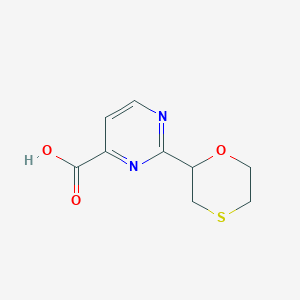
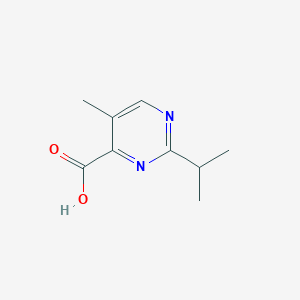
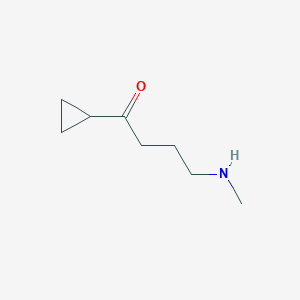
![3-[(Cyclopropylmethyl)amino]-1lambda6-thietane-1,1-dione](/img/structure/B13159357.png)
